Antranoyllycoctonine

Descripción general

Descripción

Inulin is a naturally occurring polysaccharide produced by many types of plants. It belongs to a class of dietary fibers known as fructans. Inulin is primarily found in roots or rhizomes and is used by plants as a means of storing energy. It is typically extracted from chicory roots for industrial purposes . Inulin is composed of fructose units linked together by beta (2-1) glycosidic bonds, with a glucose molecule at the end . It is resistant to digestion in the small intestine and reaches the large intestine intact, where it serves as a food source for beneficial gut bacteria .

Aplicaciones Científicas De Investigación

Inulin has a wide range of applications in various fields:

Chemistry: Used as a precursor for the synthesis of hydrogels and other polymeric materials.

Biology: Serves as a prebiotic, promoting the growth of beneficial gut bacteria.

Medicine: Used to measure kidney function and as a dietary fiber to improve digestive health.

Industry: Employed as a fat replacer, stabilizer, and texture modifier in food products.

Mecanismo De Acción

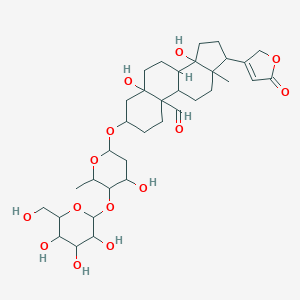

Anthranoyllycoctonine, also known as Inuline, is a natural norditerpenoid alkaloid . This compound has been found in various plant species, including Aconitum septentrionale, A. umbrosum, and several Delphinium species .

Target of Action

Anthranoyllycoctonine primarily targets voltage-dependent Na+ channels and delayed rectifier K+ currents . These channels play a crucial role in the transmission of electrical signals in nerve cells, which is essential for the proper functioning of the nervous system.

Mode of Action

The compound acts as an inhibitor of the voltage-dependent Na+ channels and blocks the delayed rectifier K+ current . This means that it prevents these channels from opening and closing properly, thereby disrupting the flow of ions across the cell membrane and altering the electrical activity of the nerve cells.

Biochemical Pathways

It is known that the compound’s action on na+ and k+ channels can affect various cellular processes, including signal transduction, cell excitability, and neurotransmitter release .

Pharmacokinetics

It is known that the compound has a molecular weight of 58673 , which may influence its bioavailability and distribution within the body.

Result of Action

Anthranoyllycoctonine has been shown to lower arterial pressure and exhibit a ganglioblocking and curaremimetic action . In vitro, at a concentration of 2×10−6 M, it blocks by 50% the amplitude of miniature end-plate potentials . This suggests that the compound can affect nerve signal transmission and potentially influence muscle contraction.

Action Environment

The action, efficacy, and stability of Anthranoyllycoctonine can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution within the body . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and activity.

Análisis Bioquímico

Biochemical Properties

Anthranoyllycoctonine has been found to interact with various enzymes, proteins, and other biomolecules. It is a competitive antagonist of the receptor binding site for acetylcholine, exhibiting a potency similar to atropine . This interaction with acetylcholine receptors suggests that Anthranoyllycoctonine may play a role in neurotransmission processes.

Cellular Effects

Anthranoyllycoctonine has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to lower arterial pressure and exhibit a ganglioblocking and curaremimetic action . In vitro, at a concentration of 2×10^-6, Anthranoyllycoctonine blocks by 50% the amplitude of miniature end-plate potentials .

Molecular Mechanism

The molecular mechanism of Anthranoyllycoctonine involves its interaction with the receptor binding site for acetylcholine This interaction can lead to the inhibition of acetylcholine, thereby affecting neurotransmission

Temporal Effects in Laboratory Settings

It is known that Anthranoyllycoctonine has a melting point of 154-155°C , suggesting that it is stable under normal laboratory conditions.

Dosage Effects in Animal Models

The effects of Anthranoyllycoctonine in animal models vary with dosage. The LD50 (the lethal dose for 50% of the population) is 20.1 mg/kg for intravenous administration and 95.0 mg/kg for intraperitoneal administration in mice . This indicates that Anthranoyllycoctonine can have toxic or adverse effects at high doses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Inulin can be synthesized through various methods, including physical, chemical, and enzymatic approaches. One common method involves the modification of inulin with methacrylate, followed by free-radical polymerization . Another method includes the use of glycidyl methacrylate to react with inulin, forming methacrylated inulin .

Industrial Production Methods: Industrial production of inulin typically involves hot water extraction from chicory roots. The process includes the following steps:

Harvesting: Chicory roots are harvested and cleaned.

Extraction: The roots are sliced and subjected to hot water extraction to dissolve inulin.

Purification: The extract is purified to remove impurities.

Análisis De Reacciones Químicas

Types of Reactions: Inulin undergoes various chemical reactions, including hydrolysis, oxidation, and polymerization.

Common Reagents and Conditions:

Hydrolysis: Inulin can be hydrolyzed using acid or enzymatic methods to produce fructose and glucose.

Oxidation: Periodate oxidation is used to determine the fructose content in inulin.

Polymerization: Free-radical polymerization is used to create inulin-based hydrogels.

Major Products:

Hydrolysis: Produces fructose and glucose.

Oxidation: Produces oxidized inulin derivatives.

Polymerization: Produces inulin-based hydrogels.

Comparación Con Compuestos Similares

Fructooligosaccharides (FOS): Similar to inulin but with shorter chains of fructose units.

Galacto-oligosaccharides (GOS): Composed of galactose units and have similar prebiotic properties.

Psyllium: Another dietary fiber used for bowel health and regularity.

Uniqueness of Inulin: Inulin’s unique structure, with its long chains of fructose units and resistance to digestion, makes it particularly effective as a prebiotic. It also has versatile applications in food, medicine, and industrial products, setting it apart from other similar compounds .

Propiedades

Número CAS |

22413-78-1 |

|---|---|

Fórmula molecular |

C32H46N2O8 |

Peso molecular |

586.7 g/mol |

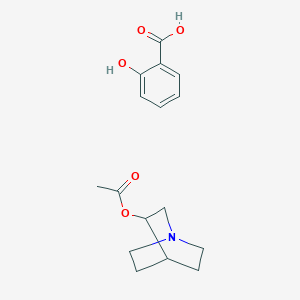

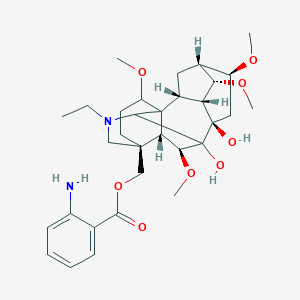

Nombre IUPAC |

[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-aminobenzoate |

InChI |

InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28+,29+,30-,31-,32-/m1/s1 |

Clave InChI |

NNDHDYDFEDRMGH-OMEOZJNFSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

Sinónimos |

1α,6β,13α,16β-Tetramethoxy, 7,8-dihydroxy, 4β-antranoyloxy- N ethylaconitane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is inulin and where is it found?

A1: Inulin is a naturally occurring polysaccharide belonging to a class of dietary fibers known as fructans. It is composed of fructose units linked together in chains of varying lengths. Inulin is found in a variety of plants, including chicory root, Jerusalem artichoke, agave, and wheat. [, , , , , ]

Q2: How is inulin extracted from chicory roots?

A2: The extraction process involves several steps: chicory roots are fragmented and mixed with water, allowing inulin to dissolve. The liquid fraction containing inulin is separated and treated with lime to raise the pH. Impurities are removed through coagulation, flocculation, and filtration. The resulting filtrate is a purified inulin solution. []

Q3: What are the potential health benefits of inulin?

A3: Inulin is a prebiotic fiber, meaning it is not digested in the small intestine but fermented by beneficial bacteria in the colon. This fermentation process can promote the growth of probiotics like Bifidobacterium and Lactobacillus, leading to a healthier gut microbiome. [, , , ]

Q4: Can inulin be used as a fat replacer in food products?

A4: Yes, inulin can act as a fat replacer due to its ability to form creamy textures in food products. This property makes it a suitable ingredient for low-fat formulations of cookies, tortillas, and other baked goods. [, , ]

Q5: How does the addition of inulin affect the baking properties of dough?

A5: Inulin can impact dough rheology by delaying gluten formation and requiring adjusted water content and kneading time. These effects depend on the type and concentration of inulin used. []

Q6: Can inulin be used in cosmetic formulations?

A7: Yes, inulin, particularly when modified with hydrophobic chains, can be used as a stabilizing agent in oil-in-water emulsions for cosmetic applications. Its inclusion contributes to the desired texture and stability of creams and lotions. [, ]

Q7: What are some of the industrial applications of inulin?

A8: Besides its uses in food and cosmetics, inulin serves as a raw material for fructose production and can be fermented to produce ethanol and other alcohols. []

Q8: How does the degree of polymerization of inulin impact its fermentability?

A9: Extracts from late-harvested plants, containing less polymerized inulin, exhibit higher fermentability compared to those from early harvests. This suggests that the hydrolysis of inulin polymers is a limiting step in the fermentation process. []

Q9: What is anthranoyllycoctonine and where is it found?

A10: Anthranoyllycoctonine is a naturally occurring C19-diterpenoid alkaloid primarily found in plants of the Delphinium genus, commonly known as larkspurs. [, , ]

Q10: How is anthranoyllycoctonine extracted from Delphinium plants?

A11: Anthranoyllycoctonine can be isolated from Delphinium plants using a combination of ion exchange processes and chromatography techniques. []

Q11: What are the known toxic effects of anthranoyllycoctonine?

A12: Anthranoyllycoctonine is a known neurotoxin that can cause severe poisoning in livestock, particularly cattle. It disrupts neuromuscular transmission, leading to symptoms such as muscle weakness, paralysis, and respiratory failure. []

Q12: What is the toxicokinetic profile of anthranoyllycoctonine in cattle?

A13: Following ingestion, anthranoyllycoctonine is rapidly absorbed, reaching peak serum concentrations within 18 hours. It has a relatively short elimination half-life, ranging from 15 to 18 hours depending on the specific alkaloid. []

Q13: What are the implications of the toxicokinetics of anthranoyllycoctonine for livestock management?

A14: Due to its rapid absorption and potential for severe toxicity, close monitoring of cattle exposed to larkspur is crucial, especially during the first 36 hours. A withdrawal period of approximately 7 days is recommended to allow for the elimination of the toxin from the animal's system. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.